molecular formula C17H15NO3S B1204793 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- CAS No. 7724-15-4

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-

Cat. No.: B1204793
CAS No.: 7724-15-4
M. Wt: 313.4 g/mol
InChI Key: VTRBOZNMGVDGHY-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- (2NS6MPA) is a sulfonic acid derivative of 2-naphthalene. It is a white, crystalline powder with a molecular weight of 256.34 g/mol and a melting point of 250°C. 2NS6MPA is a widely used chemical in the fields of scientific research, laboratory experiments, and industrial applications.

Scientific Research Applications

Wastewater Treatment

One significant application of 2-Naphthalenesulfonic acid derivatives is in the treatment of wastewater. Studies have shown the effectiveness of bioaugmentation processes using mixed microbial cultures for the degradation of xenobiotics, including naphthalenesulfonic acids. These compounds, being part of sulphonated aromatic substances, are challenging to degrade due to their complex structure. However, the employment of granulated mixed microbial culture has demonstrated promising results in the complete degradation of such substances under alternating oxy/anoxy conditions, without generating harmful intermediates (Glancer-Šoljan et al., 2001).

Organic Synthesis

In the realm of organic chemistry, 2-Naphthalenesulfonic acid derivatives serve as critical intermediates and reagents. They have been utilized in the synthesis of various naphthoquinones, which have extensive applications, including the preparation of pharmaceutical drugs. These compounds are also employed as analytical derivatization reagents in spectrophotometric methods to determine drugs containing primary and secondary amino groups, showcasing their versatility in organic synthesis and analytical chemistry (Ribeiro et al., 2022).

Genotoxicity and Carcinogenicity Studies

Research on aromatic aminosulphonic acids, including naphthalenesulfonic acid derivatives, has been conducted to evaluate their genotoxic and carcinogenic potential. The majority of these compounds have been found to be non-mutagenic in the Ames test, with further studies demonstrating a general lack of genotoxicity and tumorigenic potential. This contrasts with their unsulphonated analogues, some of which are known to be genotoxic and/or carcinogenic (Jung et al., 1992).

Environmental Science

2-Naphthalenesulfonic acid derivatives have also been explored in environmental science, particularly concerning their fate and behavior in natural and engineered systems. Studies focusing on the semi-quantification of total naphthenic acids in oil sands process-affected water highlight the complexity of these compounds and the need for standardized analytical methods to assess their environmental impact accurately (Kovalchik et al., 2017).

Biochemical Analysis

Biochemical Properties

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- plays a significant role in biochemical reactions, particularly as a fluorescent probe. It interacts with proteins and membranes, becoming fluorescent upon binding. This property allows researchers to monitor conformational changes in proteins and analyze the polarity in biological matrices . The compound’s interaction with cyclodextrins enhances its fluorescence, providing a sensitive method for separating and analyzing these molecules .

Cellular Effects

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- influences various cellular processes. When bound to membranes or proteins, it becomes fluorescent, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to specific cellular components makes it a valuable tool for investigating the effects of different treatments on cell function.

Molecular Mechanism

The molecular mechanism of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- involves its binding interactions with biomolecules. The compound binds to proteins and membranes, becoming fluorescent upon binding . This fluorescence change allows researchers to monitor conformational changes in proteins and study the compound’s effects on enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- can change over time. The compound’s stability and degradation are important factors to consider when conducting long-term studies. Researchers have observed that the compound remains stable under specific conditions, allowing for extended observation of its effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to toxic or adverse effects. Researchers must carefully determine the appropriate dosage to avoid any harmful consequences while maximizing the compound’s beneficial effects .

Metabolic Pathways

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its effects on cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in various cellular processes .

Properties

IUPAC Name

6-(4-methylanilino)naphthalene-2-sulfonic acid
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InChI

InChI=1S/C17H15NO3S/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16/h2-11,18H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VTRBOZNMGVDGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

32752-10-6 (mono-potassium salt)
Record name 2-(4-Toluidino)-6-naphthalenesulfonic acid
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DSSTOX Substance ID

DTXSID2064781
Record name 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-
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Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Aldrich MSDS]
Record name 2-(4-Toluidino)-6-naphthalenesulfonic acid
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CAS No.

7724-15-4
Record name 6-p-Toluidino-2-naphthalenesulfonic acid
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Record name 2-(4-Toluidino)-6-naphthalenesulfonic acid
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Record name 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-
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Record name 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-
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Record name 6-p-toluidinonaphthalene-2-sulphonic acid
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